Aniline-13C6
Overview
Description
Aniline-13C6 is an isotopically labeled compound where the carbon atoms in the benzene ring are replaced by carbon-13 isotopes. It is a derivative of aniline, a primary aromatic amine with the chemical formula C6H5NH2. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline-13C6 can be synthesized through several methods. One common approach involves the catalytic hydrogenation of nitrobenzene-13C6. The reaction typically uses a palladium catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the reduction of nitrobenzene-13C6 using iron powder and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The isotopic labeling requires specialized equipment and techniques to incorporate carbon-13 into the benzene ring .
Chemical Reactions Analysis
Types of Reactions: Aniline-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitrosobenzene-13C6 and further to nitrobenzene-13C6.
Reduction: It can be reduced to form cyclohexylamine-13C6.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Major Products:
Oxidation: Nitrobenzene-13C6.
Reduction: Cyclohexylamine-13C6.
Substitution: Nitrothis compound, sulfanilic acid-13C6, and halogenated anilines.
Scientific Research Applications
Aniline-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of aniline into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of aniline derivatives.
Mechanism of Action
The mechanism of action of Aniline-13C6 depends on its application. In metabolic studies, it is incorporated into biological molecules, allowing researchers to trace its pathway and interactions. The carbon-13 labeling provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, enabling detailed analysis of molecular interactions and transformations .
Comparison with Similar Compounds
Aniline-2,3,4,5,6-d5: Aniline labeled with deuterium instead of carbon-13.
Benzene-13C6: Benzene with carbon-13 labeling.
Phenol-13C6: Phenol with carbon-13 labeling.
Uniqueness: Aniline-13C6 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Compared to deuterium-labeled aniline, carbon-13 labeling offers better resolution and sensitivity in NMR studies. Additionally, this compound is more suitable for studying carbon-based transformations and interactions .
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461130 | |
Record name | Aniline-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.083 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100849-37-4 | |
Record name | Aniline-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aniline-13C6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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